![molecular formula C8H9NO4 B2686182 2-[(2-Methylfuran-3-yl)formamido]acetic acid CAS No. 926226-44-0](/img/structure/B2686182.png)
2-[(2-Methylfuran-3-yl)formamido]acetic acid
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Overview
Description
2-[(2-Methylfuran-3-yl)formamido]acetic acid is a biochemical compound used for proteomics research . It has a molecular formula of C8H9NO4 and a molecular weight of 183.16 .
Chemical Reactions Analysis
The specific chemical reactions involving 2-[(2-Methylfuran-3-yl)formamido]acetic acid are not detailed in the search results. This compound is used in proteomics research , which suggests it may be involved in protein-related reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[(2-Methylfuran-3-yl)formamido]acetic acid include a molecular weight of 183.16 . Other properties such as boiling point, melting point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Properties
2-[(2-Methylfuran-3-yl)formamido]acetic acid is part of a broader category of compounds with unique chemical properties that have been studied for various applications in organic synthesis. For instance, compounds like 2-(2-Formyl-1H-benzimidazol-1-yl)acetic acid, which share a similar formamido acetic acid structure, have been utilized in the synthesis of novel derivatives through Ugi reactions, demonstrating the versatility of such frameworks in generating complex molecules with potential biological activity (Ghandi et al., 2010). Similarly, formamide acetals, closely related to the formamido functional group, serve as key intermediates in the synthesis of various chemical entities, highlighting their utility in organic transformations (Abdulla & Brinkmeyer, 1979).
Catalysis and Reaction Mechanisms
The structure of 2-[(2-Methylfuran-3-yl)formamido]acetic acid may find relevance in studies investigating the catalytic roles of similar molecules. For example, the conversion of wheat straw into valuable chemicals like formic acid in the presence of catalysts showcases the potential of utilizing organic compounds for bioconversion processes (Niu et al., 2015). This aligns with the growing interest in sustainable chemistry and the valorization of biomass into useful industrial chemicals.
Material Science and Polymer Chemistry
The chemical framework of 2-[(2-Methylfuran-3-yl)formamido]acetic acid also opens up possibilities in material science and polymer chemistry. Compounds with similar structures have been explored for the modification of polymers and the synthesis of novel materials with enhanced properties. For instance, the acetylation and methylation of homogalacturonans demonstrate how functionalization can impact the physical properties of polysaccharides, relevant for developing new materials with tailored features (Renard & Jarvis, 1999).
Pharmacological Research
While the specific applications of 2-[(2-Methylfuran-3-yl)formamido]acetic acid in pharmacological research are not directly cited, the structural motif of formamido acetic acid is present in various bioactive compounds. The synthesis and study of derivatives like 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt highlight the ongoing interest in such structures for developing antiprotozoal agents, suggesting potential avenues for research into related compounds (Ismail et al., 2004).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[(2-methylfuran-3-carbonyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5-6(2-3-13-5)8(12)9-4-7(10)11/h2-3H,4H2,1H3,(H,9,12)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBRTLVOUUQEQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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